![molecular formula C12H16ClF2NO B1358398 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-39-4](/img/structure/B1358398.png)
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 614731-39-4 . It has a molecular weight of 263.71 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H15F2NO.ClH/c13-10-1-2-12 (11 (14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Metabolic Activity in Rats
Research on similar compounds to 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride has indicated potential metabolic effects. Studies have shown that compounds like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride can reduce food intake and weight gain in obese rats, indicating a role in metabolic regulation (Massicot, Steiner, & Godfroid, 1985).
Impact on Feeding Behavior and Obesity
Another study explored the effect of a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, on feeding behavior. This substance was found to affect the satiety center and reduce obesity in mice, suggesting its potential application in controlling obesity (Massicot, Thuillier, & Godfroid, 1984).
Energy Expenditure Enhancement
The same family of compounds has been investigated for its thermogenic effects. The (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170), showed an ability to increase energy expenditure by elevating resting oxygen consumption in rats. This suggests a potential application in metabolic rate enhancement (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Synthesis Research
There has been significant research into the synthesis of related compounds, which is critical for developing pharmaceutical applications. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved using readily available starting materials, indicating the feasibility of synthesizing similar compounds for research and therapeutic uses (Zheng Rui, 2010).
Crystal Structure Analysis
Crystal structure analysis of compounds in this family, such as 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, provides insights into their molecular structure and potential interactions at the molecular level. Such studies are foundational for understanding the pharmacodynamics of these compounds (Jasinski, Butcher, Yathirajan, Mallesha, & Mohana, 2009).
Safety and Hazards
properties
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFDUIKZQKOJBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623845 |
Source
|
Record name | 4-[(2,4-Difluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride | |
CAS RN |
614731-39-4 |
Source
|
Record name | 4-[(2,4-Difluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.